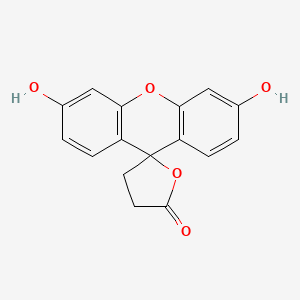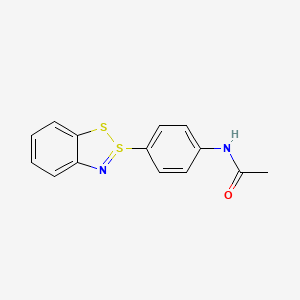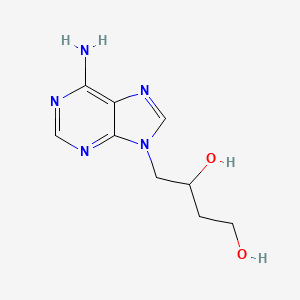
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- is a chemical compound with the molecular formula C9H13N5O2 and a molecular weight of 223.23 . This compound is characterized by the presence of a butanediol backbone substituted with a purine derivative, specifically an amino group at the 6-position of the purine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- involves multiple steps, typically starting with the preparation of the purine derivative. The amino group is introduced at the 6-position of the purine ring through a series of reactions involving protecting groups and selective deprotection . The butanediol backbone is then attached via nucleophilic substitution or other suitable coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Aplicaciones Científicas De Investigación
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 6-position of the purine ring plays a crucial role in these interactions, potentially inhibiting or modulating the activity of the target molecules . The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-, 1,4-diacetate: Similar structure with a different substitution pattern.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: An acetate form of a purine derivative.
Uniqueness
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- is unique due to its specific substitution pattern and the presence of both a butanediol backbone and a purine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
95833-22-0 |
|---|---|
Fórmula molecular |
C9H13N5O2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
4-(6-aminopurin-9-yl)butane-1,3-diol |
InChI |
InChI=1S/C9H13N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-6(16)1-2-15/h4-6,15-16H,1-3H2,(H2,10,11,12) |
Clave InChI |
VEMWCHIVCRJWQI-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CC(CCO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



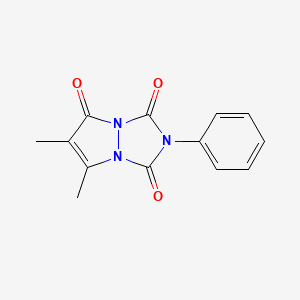
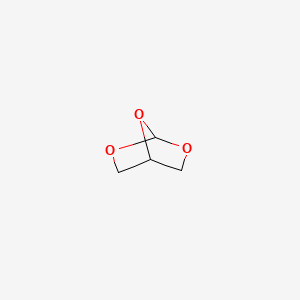
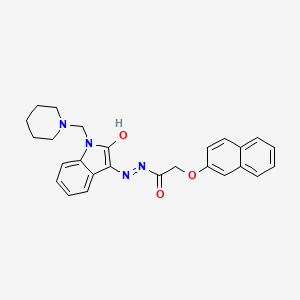
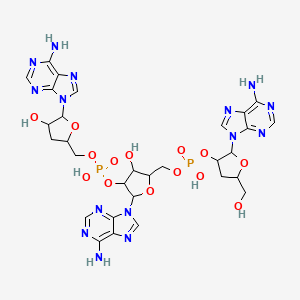
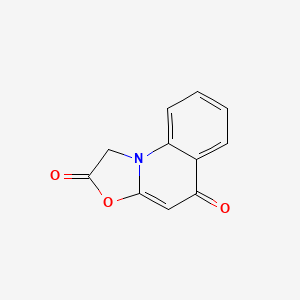



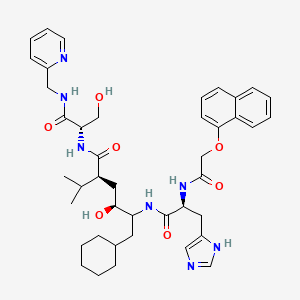
![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)

